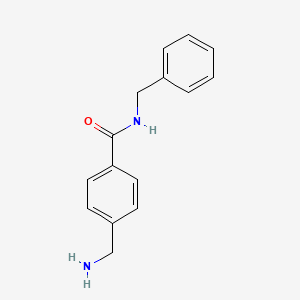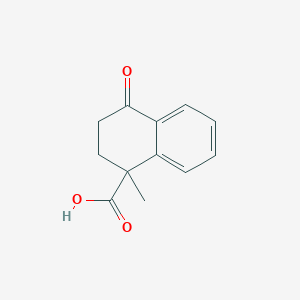
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is an organic compound belonging to the class of naphthalene derivatives This compound features a naphthalene ring system with a carboxylic acid group at the first position, a methyl group at the second position, and a ketone group at the fourth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of homophthalic anhydride with imines can lead to the formation of the naphthalene ring system . Another method involves the use of organometallic reagents for the dearomatization of naphthalene derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Applications De Recherche Scientifique
1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways vary based on the specific application and derivative used.
Comparaison Avec Des Composés Similaires
4-Hydroxy-2-quinolones: These compounds share structural similarities and exhibit similar biological activities.
Isoxazoles: These compounds are also used in the synthesis of various pharmaceuticals and industrial chemicals.
Uniqueness: 1-Methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid is unique due to its specific naphthalene ring system and functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C12H12O3 |
|---|---|
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
1-methyl-4-oxo-2,3-dihydronaphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c1-12(11(14)15)7-6-10(13)8-4-2-3-5-9(8)12/h2-5H,6-7H2,1H3,(H,14,15) |
Clé InChI |
XPPWFLYVDJFBMW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C2=CC=CC=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)

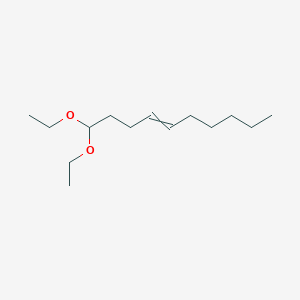
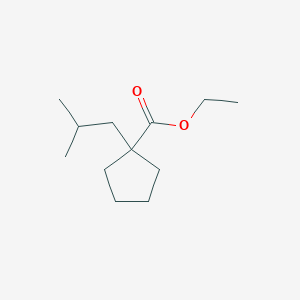
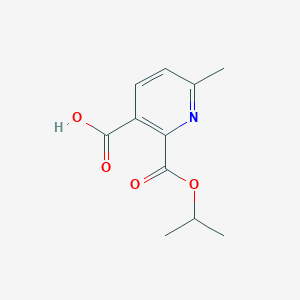

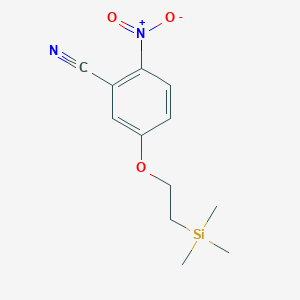


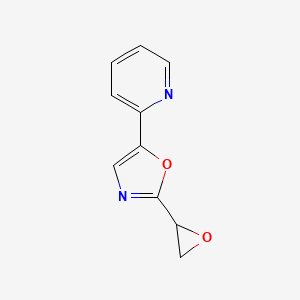
![N-[2-(1-Hydroxyethyl)phenyl]acetamide](/img/structure/B13877088.png)
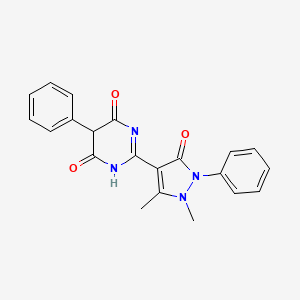
![4-[4-(Bromomethyl)benzoyl]thiophene-2-sulfonyl chloride](/img/structure/B13877095.png)
